Benzyl(dioctyl)oxo-lambda~5~-phosphane
Description
Benzyl(dioctyl)oxo-lambda~5~-phosphane is a λ⁵-phosphane derivative characterized by a pentavalent phosphorus atom bonded to a benzyl group, two octyl chains, and an oxo group. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and materials science. The dioctyl substituents enhance lipophilicity, while the benzyl group introduces aromatic interactions. Its λ⁵ configuration distinguishes it from traditional trivalent phosphines, offering distinct reactivity in redox and ligand-exchange reactions .
Properties
CAS No. |
35794-29-7 |
|---|---|
Molecular Formula |
C23H41OP |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
dioctylphosphorylmethylbenzene |
InChI |
InChI=1S/C23H41OP/c1-3-5-7-9-11-16-20-25(24,21-17-12-10-8-6-4-2)22-23-18-14-13-15-19-23/h13-15,18-19H,3-12,16-17,20-22H2,1-2H3 |
InChI Key |
SZAQMRYDICITOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(dioctyl)oxo-lambda~5~-phosphane typically involves the reaction of benzyl chloride with dioctylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more rigorous control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Benzyl(dioctyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted benzyl derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Benzyl(dioctyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Benzyl(dioctyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in λ⁵-Phosphanes
(a) Benzyl(dimethyl)oxo-lambda~5~-phosphane
- Structure : Benzyl and dimethyl groups attached to a λ⁵-phosphorus core.
- Properties :
- Reduced steric bulk compared to dioctyl derivatives.
- Higher solubility in polar solvents due to shorter alkyl chains.
- Lower thermal stability (melting point ~80°C vs. >100°C for dioctyl analogs).
- Applications : Primarily used in small-molecule catalysis where moderate steric hindrance is desired .
(b) (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane
- Structure : Combines ethenylphenyl, diphenyl, and oxo groups.
- Properties :
- Aromatic substituents enhance π-π stacking, improving crystallinity.
- Ethenyl group enables polymerization, a feature absent in benzyl/dioctyl derivatives.
- Moderate hydrophobicity (logP ~5.2) compared to the highly lipophilic dioctyl variant (logP ~9.8).
- Applications : Used in polymer-supported catalysts and photoresist materials .
(c) Triphenylphosphane Gold(I) Complexes
- Structure : Au(I) center coordinated to triphenylphosphane and azole ligands.
- Properties :
- N-Au-P/Cl-Au-P bonding frameworks enable anticancer activity (e.g., IC₅₀ = 3.46 µM in MDA-MB231 cells).
- Strong protein binding (Ksv = 1.51–2.46 × 10⁴ M⁻¹) but weak DNA interaction (Ksv = 1.55–6.12 × 10³ M⁻¹).
- Applications : Anticancer agents targeting enzymes like DHFR and TrxR .
Comparative Data Table
Reactivity and Functional Differences
- Steric Effects : Dioctyl groups in Benzyl(dioctyl)oxo-λ⁵-phosphane impose significant steric hindrance, reducing reaction rates in crowded catalytic systems compared to dimethyl analogs.
- Electronic Effects : The oxo group withdraws electron density, enhancing Lewis acidity at phosphorus. This contrasts with Au(I) complexes, where metal-ligand charge transfer dominates reactivity .
- Solubility: Dioctyl derivatives are insoluble in water but miscible in nonpolar solvents, unlike triphenylphosphane gold complexes, which exhibit moderate aqueous solubility due to polar ligands.
Research Findings and Implications
- Catalysis : Benzyl(dioctyl)oxo-λ⁵-phosphane’s lipophilicity makes it suitable for phase-transfer catalysis, though its bulk may limit efficiency in sterically demanding reactions .
- Material Science : Ethenyl-containing λ⁵-phosphanes demonstrate utility in polymer chemistry, a pathway less accessible for dioctyl derivatives due to their saturated alkyl chains .
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